REACTION_SMILES
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[CH3:16][C:17]([Cl:18])=[O:19].[F:1][c:2]1[cH:3][cH:4][c:5]([O:9][c:10]2[cH:11][cH:12][cH:13][cH:14][cH:15]2)[c:6]([NH2:7])[cH:8]1.[cH:20]1[cH:21][cH:22][n:23][cH:24][cH:25]1>>[F:1][c:2]1[cH:3][cH:4][c:5]([O:9][c:10]2[cH:11][cH:12][cH:13][cH:14][cH:15]2)[c:6]([NH:7][C:17]([CH3:16])=[O:19])[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc(F)ccc1Oc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CC(=O)Nc1cc(F)ccc1Oc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |